2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid
Description
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a 1-methylcyclopropyl substituent at the 5-position.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-chloro-1-methyl-5-(1-methylcyclopropyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(3-4-9)6-5(7(13)14)11-8(10)12(6)2/h3-4H2,1-2H3,(H,13,14) |
InChI Key |
MOPMMQVTDWAOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(N=C(N2C)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approach Using Isocyanoacetate Esters and Imidoyl Chlorides
A modern and efficient approach involves the cycloaddition reaction between ethyl isocyanoacetate and diarylimidoyl chlorides to form 1,5-disubstituted imidazole-4-carboxylate esters, which are key intermediates for further functionalization.
- Step 1: Synthesis of imidoyl chloride intermediates by reacting an acyl chloride with an aniline derivative to form an amide, which is then converted into the imidoyl chloride.
- Step 2: Cycloaddition of ethyl isocyanoacetate with the imidoyl chloride in the presence of a base (e.g., DBU) to form the imidazole-4-carboxylate ester intermediate.
- Step 3: Hydrolysis of the ester intermediate to yield the imidazole-4-carboxylic acid.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acyl chloride + Aniline derivative | Standard amide formation | Amide intermediate | High |
| 2 | Amide → Imidoyl chloride | Chlorophosphate treatment | Imidoyl chloride | Moderate to High |
| 3 | Imidoyl chloride + Ethyl isocyanoacetate | Base (DBU), solvent (MeOH), 50°C | Imidazole-4-carboxylate ester | 32–72% |
| 4 | Ester hydrolysis | Acidic or basic hydrolysis | Imidazole-4-carboxylic acid | 68–83% |
Yields vary depending on substituents and reaction conditions.
Mechanistic Insight
The cycloaddition mechanism involves:
- Activation of ethyl isocyanoacetate under basic conditions to form a nucleophilic anion.
- Nucleophilic attack on the C=N bond of the imidoyl chloride.
- Elimination of chloride ion and tautomerization.
- Intramolecular cyclization to form the imidazole ring.
This method is advantageous due to its mild conditions and the ability to introduce diverse substituents.
Introduction of the 2-Chloro Substituent and 1-Methylcyclopropyl Group
- The 2-chloro substituent can be introduced via selective chlorination of the imidazole ring or by using appropriately substituted starting materials such as 2-chloro-substituted acyl chlorides or anilines.
- The 1-methyl group on the imidazole nitrogen can be installed by methylation of the imidazole nitrogen post-ring formation or by using N-methylated starting materials.
- The 5-(1-methylcyclopropyl) substituent is introduced by selecting cyclopropyl-substituted acyl chlorides or anilines during the initial amide formation step.
These substituents require careful selection of starting materials and optimization of reaction conditions to maintain regioselectivity and yield.
Carboxylation via Carbon Dioxide Incorporation (Alternative Method)
An alternative patented method involves direct carboxylation of 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure and elevated temperatures (150–300 °C) in the presence of a base.
- This process converts 4,5-disubstituted imidazoles into 4-carboxylic acids.
- Conditions include pressures from 10 to 180 bar and temperatures from 180 to 280 °C.
- The reaction can be performed solvent-free or in various organic solvents.
- The product is isolated by acidification and filtration.
This method provides a direct route to imidazole-4-carboxylic acids without requiring ester intermediates but demands specialized high-pressure equipment.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition of Isocyanoacetate and Imidoyl Chloride | Amide → Imidoyl chloride → Cycloaddition → Hydrolysis | Base (DBU), MeOH, 50°C; Acidic hydrolysis | Mild conditions, versatile substituent introduction | Moderate yields, multi-step |
| Carbon Dioxide Carboxylation | 4,5-Disubstituted imidazole + CO2 | 150–300 °C, 10–180 bar, base | Direct carboxylation, no ester intermediate | Requires high pressure and temperature |
Research Findings and Optimization Notes
- The cycloaddition method has been shown to produce a range of 1,5-diaryl-1H-imidazole-4-carboxylates with yields from 32% to 72%, depending on substituents.
- Hydrolysis of esters to acids proceeds efficiently with yields between 68% and 83%.
- The carboxylation method requires precise control of pressure and temperature to avoid decomposition and side reactions.
- Selection of solvents and bases significantly impacts reaction efficiency and product purity.
- For the specific compound this compound, starting materials must be carefully chosen to include the cyclopropyl and chloro substituents in the initial amide or imidoyl chloride synthesis steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted imidazole derivatives.
Scientific Research Applications
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects: The chlorine atom in the target compound may enhance electronic withdrawal, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs (e.g., 2-methyl derivative in ). The 1-methylcyclopropyl group introduces steric bulk and metabolic stability, similar to tert-butyl or cyclopropane-containing intermediates (e.g., ’s compound with 1-methylcyclopropyl ). Tetrazole-containing analogs (e.g., ) are common in pharmaceuticals (e.g., antihypertensives) due to their bioisosteric replacement of carboxylic acids, improving bioavailability. The absence of tetrazole in the target compound suggests a different pharmacological or chemical strategy.
- The target compound’s molecular weight is likely intermediate (~250–300 Da), balancing lipophilicity and solubility.
Stability and Reactivity
- Metabolic Stability : Cyclopropane rings (as in the target compound and ) are less prone to cytochrome P450 oxidation compared to linear alkyl chains (e.g., 2-propyl group in ).
- Chemical Stability : The chlorine atom at the 2-position may increase susceptibility to nucleophilic substitution, contrasting with methyl or phenyl substituents (e.g., ).
Biological Activity
2-Chloro-1-methyl-5-(1-methylcyclopropyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring substituted with a chloro group, a methyl group, and a 1-methylcyclopropyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by data tables and research findings.
- Molecular Formula: C9H11ClN2O2
- Molecular Weight: 214.65 g/mol
- IUPAC Name: 2-chloro-1-methyl-5-(1-methylcyclopropyl)imidazole-4-carboxylic acid
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its mechanism appears to involve interaction with specific enzymes and receptors that are crucial for microbial survival.
Table 1: Antimicrobial Activity Data
| Microorganism | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Its structural features allow it to bind to biological targets involved in cancer cell proliferation.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results showed:
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 | 20.00 | Inhibition of cell proliferation |
Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity and receptor functions, leading to therapeutic effects.
Interaction Studies
Studies have shown that the compound binds effectively to metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. This binding could provide a pathway for developing new treatments against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
